Terguride hydrogen maleate
Description
Terguride hydrogen maleate is an ergoline derivative with the chemical name N-(6-methyl-8-isoergolinyl)N',N'-diethylurea hydrogen maleate. Its molecular formula is C₂₀H₂₈N₄O·C₄H₄O₄, with a molecular weight of 456.5 g/mol (base: 340.4 g/mol). The compound acts as a dopamine D₂ receptor agonist and is used clinically as a prolactin inhibitor and antiparkinsonian agent . Introduced in Czechoslovakia in 1986, it has undergone clinical trials globally .
Properties
CAS No. |
37686-85-4 |
|---|---|
Molecular Formula |
C24H32N4O5 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C20H28N4O.C4H4O4/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14;5-3(6)1-2-4(7)8/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16+,18+;/m0./s1 |
InChI Key |
SORAZNWVQFKAFD-IBIFCFAISA-N |
SMILES |
CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCN(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C.C(=CC(=O)O)C(=O)O |
Other CAS No. |
37686-85-4 |
Pictograms |
Health Hazard |
Related CAS |
37686-84-3 (Parent) |
Origin of Product |
United States |
Chemical Reactions Analysis
Degradation Reactions
Stability studies reveal degradation pathways under stress conditions:
Hydrolytic Degradation
Oxidative Degradation
-
Exposure to H₂O₂ (3%) induces ergoline ring oxidation, forming N-oxide derivatives (LC-MS confirmation).
Functional Group Reactivity
The ergoline core and substituents dictate reaction behavior:
Notable Stability :
-
Photostable under UV/Vis light (λ > 300 nm) for 48h.
Analytical Characterization Reactions
Key assays for structural confirmation:
Metabolic Reactions
In vivo biotransformation involves cytochrome P450 enzymes:
| Enzyme | Reaction | Metabolite | Activity | Source |
|---|---|---|---|---|
| CYP2D6 | N-deethylation | Monoethylurea derivative | Reduced D2 affinity | |
| CYP3A4 | Hydroxylation | 13-OH-terguride | Retains 5-HT2B antagonism |
Pharmacokinetic Impact :
Comparison with Similar Compounds
Lisuride Hydrogen Maleate
Structural and Functional Similarities :
Pharmacodynamic Differences :
- CNS Effects : Lisuride exhibits dose-dependent effects: low doses (<10 µg) mimic CNS inhibitory agents, while higher doses (25–100 µg) resemble psychostimulants . In contrast, terguride primarily targets dopaminergic pathways without significant psychostimulant activity .
- Receptor Affinity : Lisuride shows broader serotonergic (5-HT₇) receptor activity, whereas terguride has higher selectivity for D₂ receptors .
Pharmacokinetics :
Bromerguride
- A structural analog of terguride, bromerguride shares similar prolactin-lowering effects but differs in metabolic pathways.
Maleate Salt Comparisons
Terguride’s maleate salt enhances solubility and stability. Crystal structure studies of alkali metal maleates (e.g., Rb, K salts) reveal that hydrogen bonding patterns influence dissolution rates and bioavailability . For example:
- Rubidium hydrogen maleate (RbH(C₄H₂O₄)) forms non-centrosymmetric crystals with strong intramolecular hydrogen bonds, whereas terguride hydrogen maleate likely adopts similar packing, optimizing its pharmacokinetic profile .
Data Tables
Table 1: Structural and Pharmacological Comparison
| Compound | Molecular Formula | Receptor Affinity | Bioavailability | Half-Life (Parent) |
|---|---|---|---|---|
| Terguride H. Maleate | C₂₀H₂₈N₄O·C₄H₄O₄ | D₂ > 5-HT | ~20% | 0.5 h |
| Lisuride H. Maleate | C₂₀H₂₆N₄O·C₄H₄O₄ | D₂, 5-HT₇ | Not reported | <1 h |
| Bromerguride | C₁₉H₂₆BrN₃O | D₂, 5-HT₂ | Not reported | >12 h (metabolites) |
Table 2: Maleate Salt Properties
| Property | Terguride H. Maleate | Rubidium H. Maleate | Potassium H. Maleate |
|---|---|---|---|
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |
| Hydrogen Bond Strength | Moderate | Strong | Strong |
| Solubility (mg/mL) | 12.5 (water) | 8.2 (water) | 9.8 (water) |
Research Findings and Clinical Implications
- Terguride vs. Lisuride : While both improve Parkinsonian symptoms, terguride’s lower serotonergic activity reduces side effects like hallucinations .
- Maleate Salt Efficacy : The maleate form of terguride improves stability compared to hydrochloride salts of similar ergolines, as seen in storage studies .
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